N-benzhydrylpentanamide
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Overview
Description
N-benzhydrylpentanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzhydryl group attached to a pentanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
N-benzhydrylpentanamide can be synthesized through several methods. One common approach involves the Ritter reaction, where benzhydrol reacts with nitriles in the presence of a strong acid, such as sulfuric acid, to form the desired amide . Another method involves the reaction of benzhydrylamine with pentanoyl chloride in the presence of a base like triethylamine . These reactions typically require controlled temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
N-benzhydrylpentanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, primary amines, and substituted amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-benzhydrylpentanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-benzhydrylpentanamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved include modulation of signal transduction and alteration of metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- N-benzhydrylamine
- N-benzhydrylacetamide
- N-benzhydrylpropionamide
Uniqueness
N-benzhydrylpentanamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds. Its longer carbon chain in the pentanamide backbone provides different steric and electronic properties, making it suitable for specific applications .
Properties
IUPAC Name |
N-benzhydrylpentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-2-3-14-17(20)19-18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,18H,2-3,14H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPWIWFUSOEVKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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